A Technical Guide to the Structural Elucidation of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
A Technical Guide to the Structural Elucidation of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of drug development programs. This in-depth technical guide provides a comprehensive, field-proven workflow for the structural elucidation of a novel derivative, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, presenting a self-validating system of analysis. We will journey through a proposed synthesis, followed by a multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each step is detailed with expert insights to ensure both technical accuracy and practical applicability for researchers in the field.
Introduction: The Quinazolinone Core and the Analytical Imperative
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention due to their versatile therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazolinone core.[2] The title compound, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, introduces a chiral center and a carboxylic acid moiety at the N-3 position, modifications that can significantly impact its pharmacological profile and physicochemical properties.
Therefore, unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for any further investigation. This guide establishes a logical and robust workflow for its complete structural verification, ensuring scientific integrity through a convergence of evidence from multiple analytical platforms.
Proposed Synthetic Pathway
To embark on the structural elucidation, we must first obtain the molecule. Based on established synthetic routes for 3-substituted-4(3H)-quinazolinones, a plausible and efficient synthesis can be proposed. A common and effective method involves a one-pot, multi-component reaction.[4]
Protocol: One-Pot Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
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Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagents: To this solution, add triethyl orthoformate (1.2 equivalents) and L-alanine (1.1 equivalents). The use of L-alanine will introduce the propanoic acid moiety with a specific stereochemistry.
-
Reaction Conditions: The mixture is then heated to reflux for a period of 4-6 hours. Microwave-assisted synthesis at elevated temperatures (e.g., 120°C for 30 minutes) can also be employed to accelerate the reaction.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Causality of Choices: This synthetic approach is favored for its operational simplicity and convergence, bringing together the key structural components in a single step. Anthranilic acid provides the benzene ring and the nitrogen at position 1, triethyl orthoformate acts as a source for the C2 carbon, and L-alanine introduces the N-3 substituent. This method is well-documented for producing 3-substituted quinazolinones in good yields.[4][5]
Caption: Proposed one-pot synthesis of the target compound.
Structural Elucidation Workflow: A Multi-Pronged Approach
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)
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Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability of a TOF analyzer will provide a highly accurate mass measurement.
Predicted Data and Interpretation
The molecular formula of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 g/mol .
| Ion | Predicted m/z (High Resolution) | Interpretation |
| [M+H]⁺ | 219.0764 | Protonated molecular ion |
| [M+Na]⁺ | 241.0583 | Sodium adduct of the molecular ion |
| [M-H₂O+H]⁺ | 201.0658 | Loss of water from the carboxylic acid |
| [M-COOH+H]⁺ | 174.0815 | Loss of the carboxyl group (decarboxylation) |
| Quinazolinone core | 147.0553 | Fragmentation yielding the core structure |
Trustworthiness: High-resolution mass spectrometry provides a mass accuracy of <5 ppm, allowing for the unambiguous determination of the elemental composition. The observation of the [M+H]⁺ ion at the predicted high-resolution m/z value provides strong evidence for the successful synthesis of a compound with the correct molecular formula. The fragmentation pattern, particularly the loss of the propanoic acid side chain, further corroborates the proposed structure. The fragmentation of quinazolinones often involves characteristic losses related to the substituents.[1][6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, providing crucial evidence for the quinazolinone core and the carboxylic acid moiety.
Experimental Protocol (Attenuated Total Reflectance, ATR-FTIR)
-
Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | Confirms the presence of the carboxylic acid group, with the broadness indicating hydrogen bonding.[7] |
| ~1710 | Strong | C=O stretch (carboxylic acid) | Provides further evidence for the carboxylic acid functionality.[7] |
| ~1680 | Strong | C=O stretch (amide, quinazolinone ring) | A characteristic and strong absorption for the C4-carbonyl group in the quinazolinone scaffold.[8] |
| ~1610, ~1570 | Medium | C=N stretch and C=C aromatic ring stretches | Confirms the presence of the pyrimidine and benzene rings within the quinazolinone core.[8] |
| ~3050 | Medium | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| 2980-2850 | Weak | Aliphatic C-H stretch | Corresponds to the C-H bonds of the propanoic acid side chain. |
Trustworthiness: The simultaneous observation of the broad O-H stretch and the two distinct carbonyl (C=O) absorptions—one for the carboxylic acid and one for the amide in the quinazolinone ring—provides a highly reliable fingerprint for the target molecule. This combination of peaks is highly characteristic and difficult to attribute to other plausible structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will provide a complete picture of the structure.
Experimental Protocol (High-Field NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Perform Correlation Spectroscopy (COSY) to establish H-H couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
¹H NMR Spectroscopy: Probing the Proton Environment
Predicted Data and Interpretation (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.20 | s | 1H | H2 | Singlet in the downfield region, characteristic of the proton at the C2 position of the quinazolinone ring.[5] |
| ~8.10 | dd | 1H | H5 | Doublet of doublets, coupled to H6. Its downfield shift is due to the anisotropic effect of the adjacent C4-carbonyl group. |
| ~7.90 | ddd | 1H | H7 | Doublet of doublet of doublets, showing coupling to H6 and H8. |
| ~7.60 | ddd | 1H | H6 | Doublet of doublet of doublets, coupled to H5 and H7. |
| ~7.50 | d | 1H | H8 | Doublet, coupled to H7. |
| ~5.20 | q | 1H | CH (α) | Quartet, due to coupling with the three protons of the methyl group. This confirms the propanoic acid moiety. |
| ~1.60 | d | 3H | CH₃ | Doublet, coupled to the methine proton (CH-α). |
| ~13.0 | br s | 1H | COOH | Broad singlet in the far downfield region, characteristic of a carboxylic acid proton.[5] |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Predicted Data and Interpretation (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~173.0 | COOH | Carbonyl carbon of the carboxylic acid. |
| ~161.0 | C4 (C=O) | Amide carbonyl carbon of the quinazolinone ring.[9] |
| ~148.0 | C8a | Quaternary carbon at the ring junction. |
| ~145.0 | C2 | Carbon at the 2-position of the quinazolinone ring.[9] |
| ~135.0 | C7 | Aromatic CH carbon. |
| ~127.5 | C5 | Aromatic CH carbon. |
| ~127.0 | C6 | Aromatic CH carbon. |
| ~126.5 | C8 | Aromatic CH carbon. |
| ~121.0 | C4a | Quaternary carbon at the ring junction.[9] |
| ~55.0 | CH (α) | Methine carbon of the propanoic acid side chain. |
| ~16.0 | CH₃ | Methyl carbon of the propanoic acid side chain. |
Trustworthiness and 2D NMR: The combination of ¹H and ¹³C NMR provides a detailed map of the molecule. The final layer of confirmation comes from 2D NMR experiments. A COSY spectrum would show correlations between H5/H6, H6/H7, and H7/H8, confirming their positions on the benzene ring. It would also show a clear correlation between the CH(α) quartet and the CH₃ doublet, locking in the structure of the propanoic acid side chain. An HSQC spectrum would then unambiguously link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at ~8.20 ppm is attached to the carbon at ~145.0 ppm (C2). This multi-dimensional analysis leaves no ambiguity in the final structure.
Conclusion: A Self-Validating Structural Confirmation
-
High-Resolution Mass Spectrometry confirms the elemental composition (C₁₁H₁₀N₂O₃).
-
Infrared Spectroscopy identifies the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), an amide carbonyl (C=O at ~1680 cm⁻¹), and the aromatic quinazolinone core.
-
¹H and ¹³C NMR Spectroscopy establish the precise atom connectivity, detailing the substitution pattern on the aromatic ring and confirming the structure of the N-3 propanoic acid side chain.
-
2D NMR (COSY and HSQC) provides the final, unambiguous confirmation of the H-H and C-H correlations, solidifying the complete molecular architecture.
This comprehensive guide illustrates a robust and logical workflow that ensures the highest level of scientific integrity in the characterization of novel quinazolinone derivatives, a critical step in the journey of drug discovery and development.
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